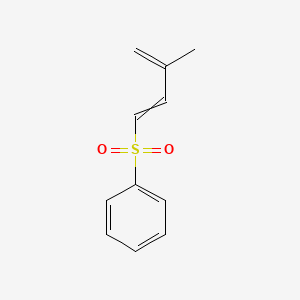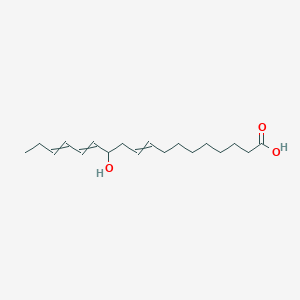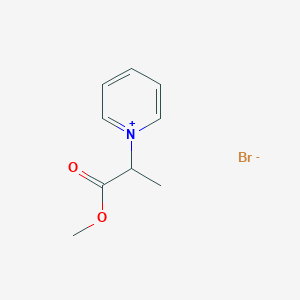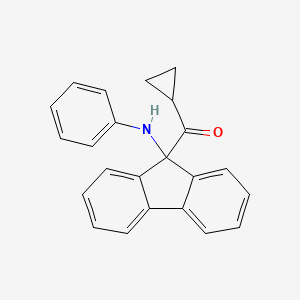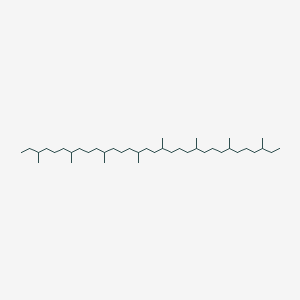
3,7,11,15,18,22,26,30-Octamethyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15,18,22,26,30-Octamethyldotriacontane is a specific acyclic isoprenoid recognized in petroleum and as a degradation product of Messel shale kerogen . This compound is notable for its head-to-head linkage of isoprenoid units, which is a characteristic feature of certain biological markers in methanogenic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,11,15,18,22,26,30-Octamethyldotriacontane are not well-documented. Given its occurrence in petroleum and as a degradation product of kerogen, it is likely that industrial extraction methods involve the processing of these natural sources to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3,7,11,15,18,22,26,30-Octamethyldotriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3,7,11,15,18,22,26,30-Octamethyldotriacontane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7,11,15,18,22,26,30-Octamethyldotriacontane involves its role as a structural component in biomembranes of certain archaebacteria . It contributes to the stability and functionality of these membranes, which is crucial for the survival of these organisms in extreme environments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acyclic isoprenoids such as:
2,6,10,15,19-Pentamethyleicosane: Another acyclic isoprenoid found in methanogenic bacteria.
Squalenes: These are major neutral lipids in methanogenic and thermoacidophilic archaebacteria.
Uniqueness
3,7,11,15,18,22,26,30-Octamethyldotriacontane is unique due to its head-to-head linkage of isoprenoid units, which distinguishes it from other acyclic isoprenoids. This structural feature contributes to its specific role as a biological marker and its occurrence in petroleum and kerogen .
Properties
CAS No. |
84296-10-6 |
|---|---|
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
3,7,11,15,18,22,26,30-octamethyldotriacontane |
InChI |
InChI=1S/C40H82/c1-11-33(3)19-13-21-35(5)23-15-25-37(7)27-17-29-39(9)31-32-40(10)30-18-28-38(8)26-16-24-36(6)22-14-20-34(4)12-2/h33-40H,11-32H2,1-10H3 |
InChI Key |
WEHKMXJXZKAYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
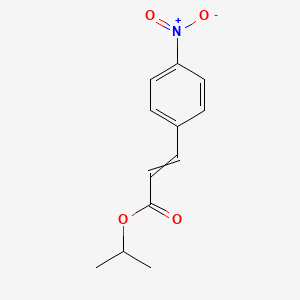


phosphanium bromide](/img/structure/B14421102.png)
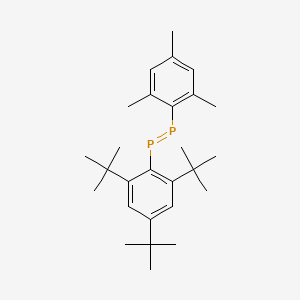
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
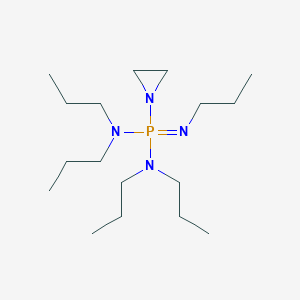
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
